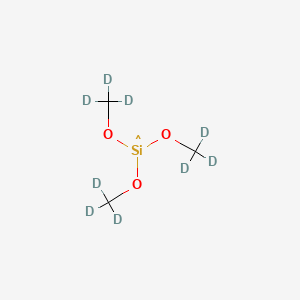
Trimethoxysilane-d9
Description
Trimethoxysilane-d9 (C₃D₉O₃Si) is a deuterated derivative of trimethoxysilane (C₃H₉O₃Si), where nine hydrogen atoms are replaced with deuterium isotopes. This modification enhances its utility in nuclear magnetic resonance (NMR) spectroscopy, as deuterium’s lower magnetic susceptibility reduces signal interference, enabling precise structural elucidation in organic and organosilicon chemistry .
Propriétés
Formule moléculaire |
C3H9O3Si |
|---|---|
Poids moléculaire |
130.24 g/mol |
InChI |
InChI=1S/C3H9O3Si/c1-4-7(5-2)6-3/h1-3H3/i1D3,2D3,3D3 |
Clé InChI |
PZJJKWKADRNWSW-GQALSZNTSA-N |
SMILES isomérique |
[2H]C([2H])([2H])O[Si](OC([2H])([2H])[2H])OC([2H])([2H])[2H] |
SMILES canonique |
CO[Si](OC)OC |
Origine du produit |
United States |
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
Le triméthoxysilane-d9 peut être synthétisé par un procédé en plusieurs étapes. Une méthode courante implique la réduction du tétrachlorure de silicium par l'hydrure de lithium et d'aluminium deutéré (LiAlD₄) pour produire du silane deutéré (SiD₄). Ceci est suivi par la réaction du silane deutéré avec du méthanol-d4 (CD₃OD) en présence d'un catalyseur pour donner du triméthoxysilane-d9 .
Méthodes de production industrielle
La production industrielle de triméthoxysilane-d9 implique généralement la synthèse directe de trialkoxysilanes. Ce procédé comprend la réaction du silicium avec des alcools deutérés en présence d'un catalyseur. La réaction est réalisée dans un solvant avec une quantité catalytiquement efficace d'un catalyseur de synthèse directe et un composé promoteur de catalyseur possédant au moins une liaison phosphore-oxygène .
Analyse Des Réactions Chimiques
Applications de la recherche scientifique
Le triméthoxysilane-d9 a une large gamme d'applications dans la recherche scientifique :
Chimie : Utilisé comme précurseur dans la synthèse de matériaux à base de silicium et comme réactif dans diverses réactions organiques et inorganiques.
Biologie : Employé dans la modification de surfaces pour des tests biologiques et l'immobilisation de biomolécules.
Médecine : Utilisé dans le développement de systèmes d'administration de médicaments et de dispositifs médicaux.
Industrie : Appliqué dans la production de revêtements, d'adhésifs et de scellants en raison de sa capacité à former des liaisons solides avec divers substrats
Mécanisme d'action
Le mécanisme d'action du triméthoxysilane-d9 implique l'hydrolyse des groupes méthoxy pour former des silanols, qui peuvent ensuite se condenser pour former des liaisons siloxane. Ce processus est catalysé par des acides ou des bases et peut être influencé par la température et le pH. La formation de liaisons siloxane est cruciale pour la capacité du composé à agir comme un agent de couplage, améliorant l'adhésion entre différents matériaux.
Applications De Recherche Scientifique
Trimethoxysilane-d9 has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of silicon-based materials and as a reagent in various organic and inorganic reactions.
Biology: Employed in the modification of surfaces for biological assays and the immobilization of biomolecules.
Medicine: Utilized in the development of drug delivery systems and medical devices.
Industry: Applied in the production of coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates
Mécanisme D'action
The mechanism of action of Trimethoxysilane-d9 involves the hydrolysis of the methoxy groups to form silanols, which can then condense to form siloxane bonds. This process is catalyzed by acids or bases and can be influenced by temperature and pH. The formation of siloxane bonds is crucial for the compound’s ability to act as a coupling agent, enhancing the adhesion between different materials .
Comparaison Avec Des Composés Similaires
Structural and Functional Differences
The table below highlights key differences between Trimethoxysilane-d9 and related organosilicon compounds:
Key Observations :
Physicochemical Properties
Deuteration minimally alters boiling/melting points but significantly affects vibrational and rotational spectra. For example:
- Hydrolysis Rate: this compound is expected to hydrolyze slower than its non-deuterated counterpart due to deuterium’s kinetic isotope effect, a phenomenon observed in siloxane bond formation .
- Thermal Stability: Deuterated compounds generally exhibit marginally higher thermal stability, a trend noted in deuterated solvents like DMSO-d6, though experimental data for this compound remains sparse.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


